molecular formula C21H22N2O4S B2932741 3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380589-24-2

3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2932741
CAS RN: 380589-24-2
M. Wt: 398.48
InChI Key: CTYNBVVBUYNCFF-UHFFFAOYSA-N
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Description

3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reaction Mechanisms and Synthetic Pathways

This compound and related structures have been studied in various chemical reactions, revealing insights into reaction mechanisms and synthetic pathways. For instance, reactions of morpholino-substituted isoxazolines with carbonyl compounds have been explored, illustrating the potential for bond cleavage and formation of novel compounds through hydrolysis and elimination processes. Such studies are crucial for understanding the reactivity of complex molecules and developing new synthetic routes for heterocyclic compounds (Nitta, Yi, & Kobayashi, 1985).

Molecular Interactions and Structural Analysis

Investigations into the interactions between morpholino groups and other chemical entities have led to the synthesis of novel compounds. For example, the reaction between morpholinosulfur trifluoride and certain esters results in the formation of adducts, which have been structurally characterized, providing valuable information on molecular architecture and potential applications in materials science and pharmaceuticals (Guzyr et al., 2013).

Advancements in Heterocyclic Chemistry

The exploration of heterocyclic chemistry, including the synthesis of thiophene-containing compounds, highlights the vast potential of incorporating morpholinoethyl groups into complex molecules. These studies contribute to advancements in the development of new materials, drugs, and catalysts. Research on the synthesis of pyrrolo and furo pyridine derivatives via the transformation of thiazolidine derivatives underlines the importance of morpholino groups in facilitating ring transformations and creating functionally diverse heterocycles (Zaleska, 1987).

Solvent Selection and Material Properties

A systematic approach to solvent selection based on cohesive energy densities has utilized compounds with morpholino and thiophene components. This research is fundamental for optimizing the solubility and processing conditions of materials, potentially leading to more efficient production methods and improved material properties in fields such as organic electronics and photovoltaics (Walker et al., 2011).

properties

IUPAC Name

4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-19(16-7-4-14-28-16)17-18(15-5-2-1-3-6-15)23(21(26)20(17)25)9-8-22-10-12-27-13-11-22/h1-7,14,18,25H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYNBVVBUYNCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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